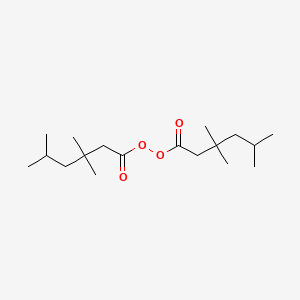![molecular formula C24H23F2NO2 B14355774 N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide CAS No. 90276-69-0](/img/structure/B14355774.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two fluorophenyl groups attached to a butyl chain, which is further connected to a methoxybenzamide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Butyl Chain: The butyl chain with two fluorophenyl groups can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 4-fluorobenzene with a suitable butylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The resulting bis(4-fluorophenyl)butyl compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its biological activity.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent compound in biological systems.
Comparison with Similar Compounds
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide can be compared with other similar compounds such as:
Lidoflazine: A compound with a similar butyl chain and fluorophenyl groups but different functional groups attached.
Fluspirilene: Another compound with fluorophenyl groups but a different core structure.
Pimozide: Shares the diphenylbutylpiperidine structure but has different substituents.
Properties
CAS No. |
90276-69-0 |
|---|---|
Molecular Formula |
C24H23F2NO2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4,4-bis(4-fluorophenyl)butyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23F2NO2/c1-29-23-7-3-2-5-22(23)24(28)27-16-4-6-21(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h2-3,5,7-15,21H,4,6,16H2,1H3,(H,27,28) |
InChI Key |
IGDURTBACHWDBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


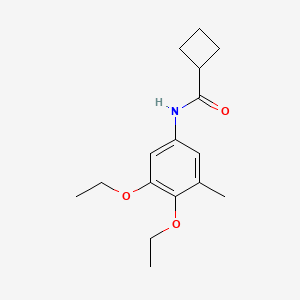

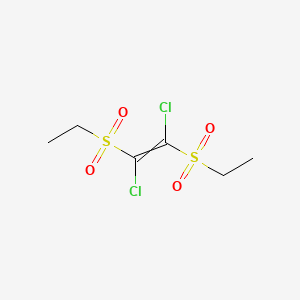
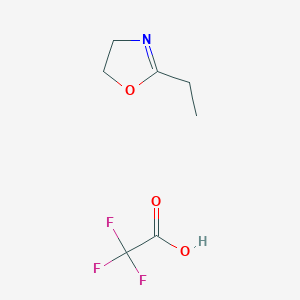
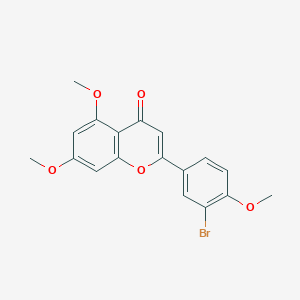
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
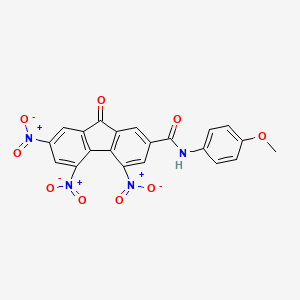


![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
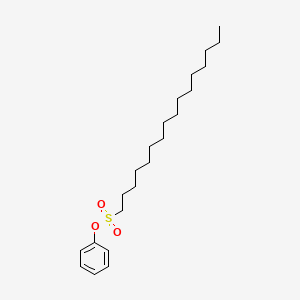
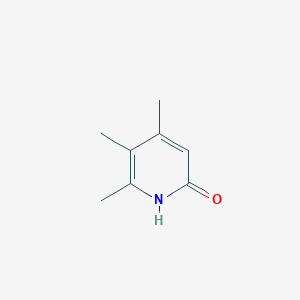
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
